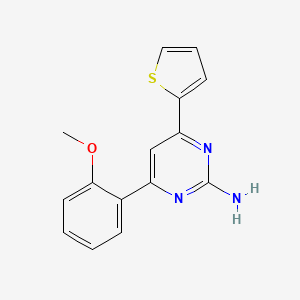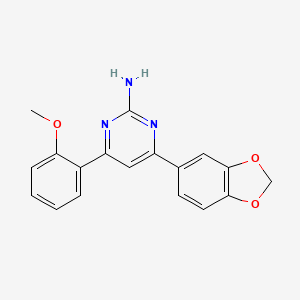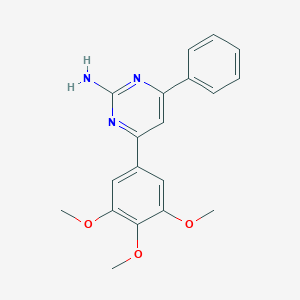
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-F6MP, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as a drug target, its ability to modulate enzyme activity, and its potential to act as a signal transduction molecule. 4-F6MP has been studied in both in vitro and in vivo studies, and has been found to have a number of beneficial effects.
科学的研究の応用
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to act as a drug target. It has been shown to bind to the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory processes. In addition, 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to modulate enzyme activity and act as a signal transduction molecule. It has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism, and to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels.
作用機序
The mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels. In addition, it has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a number of beneficial effects. In vitro studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, it has been found to have anti-inflammatory effects, as well as anti-bacterial and anti-fungal effects. In vivo studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can reduce the symptoms of asthma and allergic rhinitis.
実験室実験の利点と制限
The use of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is a relatively stable compound, and is not easily degraded by heat or light. However, there are a few limitations to its use in laboratory experiments. It can be toxic at high concentrations, and can cause skin irritation. In addition, it is a relatively new compound, and its effects on human health and physiology are not yet fully understood.
将来の方向性
The potential applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine are numerous, and further research is needed to fully understand its effects. Future research should focus on the development of more effective synthesis methods, as well as the potential therapeutic applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine. In addition, further research should be conducted to better understand the mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, as well as its biochemical and physiological effects. Finally, further research should be conducted to better understand the potential toxic effects of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine.
合成法
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized using a number of different methods. The most common method is a nucleophilic aromatic substitution reaction, which involves the reaction of 4-chloro-6-methylphenylpyrimidin-2-amine with furan in the presence of a base catalyst. Other methods of synthesis, such as a palladium-catalyzed reaction, have also been developed.
特性
IUPAC Name |
4-(furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)12-9-13(18-15(16)17-12)14-6-3-7-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZFGGGJYBUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)











